Aviglycine Hydrochloride: A Deep Dive into the Mechanism of Ethylene Biosynthesis Inhibition
Aviglycine Hydrochloride: A Deep Dive into the Mechanism of Ethylene Biosynthesis Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aviglycine hydrochloride (AVG), a potent inhibitor of ethylene biosynthesis, serves as a critical tool in both agricultural applications and scientific research. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of aviglycine hydrochloride, with a primary focus on its interaction with the key enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase. This document details the kinetics of this inhibition, presents relevant quantitative data, outlines experimental protocols for studying its effects, and provides visual representations of the biochemical pathways and experimental workflows involved.
Introduction
Ethylene, a simple gaseous phytohormone, plays a pivotal role in a vast array of physiological processes in plants, including fruit ripening, senescence, abscission, and responses to biotic and abiotic stress.[1][2][3] The ability to modulate ethylene production is of significant interest in agriculture for managing crop maturation and in research for dissecting ethylene-dependent signaling pathways. Aviglycine, and its hydrochloride salt, is a naturally occurring non-proteinogenic amino acid produced by Streptomyces species that effectively curtails ethylene production.[4][5][6] Its primary mechanism of action is the competitive inhibition of ACC synthase (ACS), the rate-limiting enzyme in the ethylene biosynthesis pathway.[4][7][8]
The Ethylene Biosynthesis Pathway and the Core Mechanism of Aviglycine Hydrochloride
The biosynthesis of ethylene in higher plants is a well-characterized three-step process originating from the amino acid methionine.
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Methionine is converted to S-adenosyl-L-methionine (SAM) by the enzyme SAM synthetase.
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ACC synthase (ACS) , a pyridoxal phosphate (PLP)-dependent enzyme, catalyzes the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine (MTA).[9][10] This step is the primary regulatory point and the rate-limiting step in the pathway.[8][11]
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ACC oxidase (ACO) , the final enzyme in the sequence, converts ACC to ethylene , carbon dioxide, and hydrogen cyanide.
Aviglycine hydrochloride exerts its inhibitory effect by acting as a competitive inhibitor of ACC synthase.[4][8][11] As a structural analog of the substrate SAM, aviglycine binds to the active site of the enzyme, preventing the binding and subsequent conversion of SAM to ACC.[8] This competitive inhibition effectively blocks the ethylene production cascade. The interaction involves the formation of a covalent ketimine complex between aviglycine and the pyridoxal phosphate (PLP) cofactor at the active site of ACC synthase.[12]
Below is a diagram illustrating the ethylene biosynthesis pathway and the point of inhibition by Aviglycine hydrochloride.
Quantitative Data on Aviglycine Hydrochloride Inhibition
The inhibitory potency of aviglycine hydrochloride against ACC synthase has been quantified in various studies. The following table summarizes key kinetic parameters.
| Plant Species | Enzyme Isoform | Inhibition Constant (Ki) | IC50 | Association Rate Constant (k_on) | Dissociation Rate Constant (k_off) | Reference |
| Tomato (Lycopersicon esculentum) | Not specified | 0.2 µM | - | - | - | [10] |
| Apple (Malus domestica) | Not specified | - | - | 2.1 x 10⁵ M⁻¹s⁻¹ | 2.4 x 10⁻⁶ s⁻¹ | [12] |
Note: Further research is required to populate this table with more extensive data across a wider range of plant species and ACC synthase isoforms.
The Role of Pyridoxal Phosphate (PLP) in ACC Synthase Catalysis and Inhibition
ACC synthase is a member of the pyridoxal phosphate (PLP)-dependent family of enzymes.[4][11] PLP, the active form of vitamin B6, is an essential cofactor for a wide variety of enzymatic reactions, particularly in amino acid metabolism.[2][12][13]
In the catalytic cycle of ACC synthase, the aldehyde group of PLP forms a Schiff base (internal aldimine) with the ε-amino group of a lysine residue in the enzyme's active site.[12] When the substrate, SAM, enters the active site, it displaces the lysine to form a new Schiff base with PLP (external aldimine). This binding facilitates the cleavage of the Cγ-S bond of SAM and the subsequent formation of the cyclopropane ring of ACC.
Aviglycine hydrochloride, as an inhibitor, also interacts with the PLP cofactor. It forms a stable, covalent ketimine intermediate with PLP at the active site, effectively sequestering the enzyme in an inactive state.[12] This covalent modification is a key feature of its potent inhibitory activity.
The following diagram illustrates the interaction between Aviglycine, PLP, and the ACC synthase active site.
Experimental Protocol: In Vitro ACC Synthase Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of aviglycine hydrochloride on ACC synthase activity in vitro. The assay involves extracting the enzyme from plant tissue, incubating it with the substrate (SAM) in the presence and absence of the inhibitor (AVG), and quantifying the product (ACC).
Materials:
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Plant tissue (e.g., ripening fruit, etiolated seedlings)
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Extraction Buffer: 100 mM Tricine-HCl (pH 8.5), 10% (v/v) glycerol, 1 mM EDTA, 5 mM DTT, 10 µM pyridoxal phosphate
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S-adenosyl-L-methionine (SAM) stock solution (e.g., 1 mM in water)
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Aviglycine hydrochloride (AVG) stock solution (various concentrations)
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100 mM HgCl₂
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Reaction Buffer: 100 mM Tricine-HCl (pH 8.5)
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Liquid nitrogen
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Centrifuge
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Spectrophotometer or Gas Chromatograph for ACC or ethylene quantification
Procedure:
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Enzyme Extraction:
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Homogenize fresh or frozen plant tissue in ice-cold extraction buffer using a mortar and pestle or a homogenizer.
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Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
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Collect the supernatant containing the crude enzyme extract. For more accurate kinetic studies, further purification of ACC synthase may be required.
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Inhibition Assay:
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Set up reaction tubes on ice. For each concentration of AVG to be tested (including a zero-inhibitor control), prepare triplicate reactions.
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To each tube, add the enzyme extract.
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Add the desired concentration of aviglycine hydrochloride to the respective tubes and pre-incubate for a short period (e.g., 10 minutes) on ice.
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Initiate the enzymatic reaction by adding SAM to a final concentration that is relevant to the Kₘ of the enzyme (e.g., 50 µM).
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Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
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Reaction Termination:
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Stop the reaction by adding a sufficient volume of 100 mM HgCl₂.[14]
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ACC Quantification:
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The amount of ACC produced can be determined indirectly by converting it to ethylene and measuring the ethylene using gas chromatography. This involves adding a solution containing HgCl₂ and a mixture of NaOH and NaOCl to the reaction mixture in a sealed vial and incubating. A headspace sample is then injected into the gas chromatograph.
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Alternatively, ACC can be quantified directly using HPLC or other analytical methods.
-
-
Data Analysis:
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Calculate the rate of ACC production for each AVG concentration.
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Plot the enzyme activity (as a percentage of the control) against the logarithm of the AVG concentration to determine the IC50 value.
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For kinetic analysis (to determine Ki), vary the substrate (SAM) concentration at different fixed concentrations of the inhibitor (AVG) and measure the initial reaction velocities. Analyze the data using Lineweaver-Burk or other kinetic plots.
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Experimental Workflow Diagram:
Conclusion
Aviglycine hydrochloride is a powerful and specific inhibitor of ACC synthase, the pivotal enzyme in the ethylene biosynthesis pathway. Its mechanism of action, involving competitive inhibition and the formation of a covalent adduct with the PLP cofactor, is well-established. This technical guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols. A thorough understanding of how aviglycine hydrochloride functions at the molecular level is essential for its effective application in agricultural practices and for its use as a tool in fundamental plant biology research. Future research should focus on elucidating the inhibition kinetics across a broader range of plant species and ACC synthase isoforms to further refine our understanding and application of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0938468B1 - N-acetyl aminoethoxyvinylglycine (avg) and its use as an ethylene biosynthesis inhibitor - Google Patents [patents.google.com]
- 3. CA2266489C - N-acetyl aminoethoxyvinylglycine (avg) and its use as an ethylene biosynthesis inhibitor - Google Patents [patents.google.com]
- 4. RECENT DEVELOPMENTS IN AVG RESEARCH | International Society for Horticultural Science [ishs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Characterization of Pyridoxal 5’-Phosphate-Dependent Cycloleucine Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACC Synthase [biology.kenyon.edu]
- 9. Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]
- 12. Apple 1-aminocyclopropane-1-carboxylate synthase in complex with the inhibitor L-aminoethoxyvinylglycine. Evidence for a ketimine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
